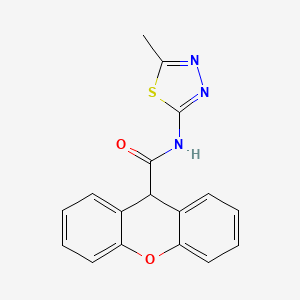

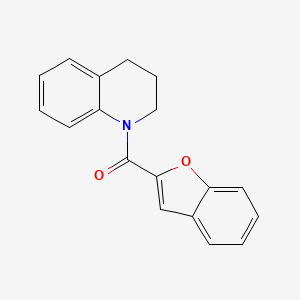

![molecular formula C12H12BrF3N2O B5579063 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structurally similar compounds often involves complex reactions that ensure the precise incorporation of functional groups to achieve the desired chemical characteristics. For example, the synthesis of related compounds has been achieved through methods such as one-pot reactions and catalysis, which could offer insights into the synthesis approach for "1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone" (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds have been investigated using both experimental techniques and theoretical calculations, such as Gaussian09 software package and X-ray crystallography. This includes analysis of geometrical parameters, hyper-conjugative interactions, charge delocalization, and molecular electrostatic potential, which are crucial for understanding the stability and reactivity of the molecule (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound can exhibit specificity towards certain reagents and conditions, leading to various derivatives with unique properties. The nucleophilic substitution reactions of imidazole with 2-bromo-1-arylethanones provide valuable insights into the reactivity of similar compounds under different conditions (Erdogan & Erdoğan, 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are directly influenced by the molecular geometry and intermolecular forces present in the compound. The hydrogen-bonding patterns observed in enaminones, for example, impact their solid-state structures and could provide parallels for understanding the physical properties of "1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone" (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are pivotal for the practical application of the compound. Studies on related molecules have highlighted the significance of the carbonyl group and other functional groups in dictating the chemical behavior of such compounds (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitution Reactions

- Erdogan and Erdoğan (2019) investigated the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanones computationally. They used Density Functional Theory (DFT) calculations to study the chemical reactions and properties of these compounds (Erdogan & Erdoğan, 2019).

Synthesis and Anticancer Potential

- Potikha and Brovarets (2020) described a method for assembling the imidazo[2,1-b][1,3]thiazole system. They found that certain derivatives exhibited moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).

Molecular Structure Analysis

- Mary et al. (2015) performed a comprehensive molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking study of a related compound. Their research suggests potential anti-neoplastic properties (Mary et al., 2015).

Antibacterial and Antifungal Agents

- Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles and evaluated their antibacterial and antifungal activities. They focused on the structural elucidation of these compounds and their potential as antimicrobial agents (Sawant, Patil, & Baravkar, 2011).

Heme Oxygenase Inhibition

- Roman et al. (2010) explored the design of selective inhibitors of heme oxygenases using derivatives of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones. Their research highlights the pharmacological applications of these compounds (Roman et al., 2010).

Synthesis of Novel Complexes

- Sun et al. (2010) synthesized new metal–organic frameworks using biphenyl-tetracarboxylate and flexible bis(imidazole) ligands. Their work demonstrates the application of these compounds in the construction of complex molecular structures (Sun et al., 2010).

Green Synthesis and Antimicrobial Activity

- Vekariya et al. (2017) reported the microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives. They also evaluated their antimicrobial and antimalarial activities, highlighting the eco-friendly synthesis and biological applications of these compounds (Vekariya et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF3N2O/c13-9-3-1-8(2-4-9)10(19)7-11(12(14,15)16)17-5-6-18-11/h1-4,17-18H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERINSLAOCWVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(N1)(CC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

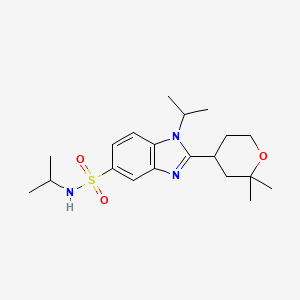

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)

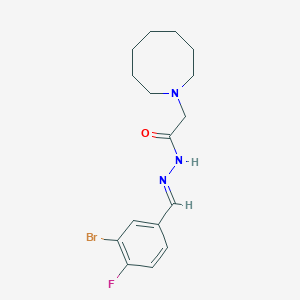

![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)

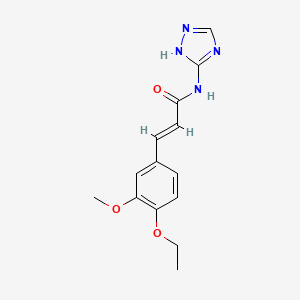

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)